RORC Inverse Agonist Potency: Benchmarking the Core Scaffold Against Optimized Derivatives
In a structure-based drug discovery program, the unsubstituted 1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide core was evaluated as a starting scaffold for RORC modulation. The early SAR compound 14 (incorporating the core scaffold) exhibited RORC inhibition with an IC₅₀ of 5.7 μM in a cell-based reporter gene assay and a binding affinity (Kd) of 1.6 μM in a fluorescence polarization displacement assay [1]. Subsequent optimization of this core yielded compound 19, which demonstrated an IC₅₀ of 440 nM in a human PBMC assay—representing a 13-fold improvement in cellular potency relative to the initial scaffold [1].
| Evidence Dimension | RORC Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 5.7 μM (Compound 14, core scaffold) |
| Comparator Or Baseline | Compound 19 (optimized analog): 440 nM |
| Quantified Difference | ~13-fold improvement in potency (5,700 nM vs. 440 nM) |
| Conditions | RORC reporter gene assay; human PBMC assay |
Why This Matters
This quantifies the baseline activity of the core scaffold, enabling rational procurement of the unsubstituted compound for SAR studies where substituent effects on RORC potency are being evaluated.
- [1] Muegge, I., Collin, D., Cook, B., Hill-Drzewi, M., Horan, J., Kugler, S., Labadia, M., Li, X., Smith, L., & Zhang, Y. Discovery of 1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide analogs as new RORC modulators. Bioorg Med Chem Lett. 2015;25(9):1892-1895. View Source
